An In-depth Technical Guide to 4-Bromo-7-iodo-1H-indazole: Synthesis, Reactivity, and Applications for the Research Scientist
An In-depth Technical Guide to 4-Bromo-7-iodo-1H-indazole: Synthesis, Reactivity, and Applications for the Research Scientist
Introduction: The Strategic Value of Dihalogenated Indazoles in Modern Chemistry
Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, with approximately 60% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) containing such a motif.[1] Among these, the 1H-indazole core is a "privileged pharmacophore," a framework capable of interacting with a wide array of biological targets. This versatility has led to the development of several FDA-approved drugs containing the indazole moiety, such as Axitinib and Pazopanib for cancer therapy.[1]
The strategic introduction of multiple, distinct halogen atoms onto the indazole scaffold, such as in 4-Bromo-7-iodo-1H-indazole , provides a powerful tool for synthetic and medicinal chemists. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in transition metal-catalyzed cross-coupling reactions allows for regioselective, sequential functionalization. This enables the construction of complex molecular architectures and the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, key reactivity patterns, and the potential applications of 4-Bromo-7-iodo-1H-indazole as a versatile building block for research and development.
Physicochemical Properties
A summary of the key physicochemical properties for 4-Bromo-7-iodo-1H-indazole is presented below. It is important to note that while basic molecular information is readily available, specific experimental data such as melting point, boiling point, and solubility are not widely reported in the current literature. The data for the related compound, 4-bromo-1H-indazole, is provided for reference.
| Property | Value | Source |
| Chemical Name | 4-Bromo-7-iodo-1H-indazole | N/A |
| CAS Number | 1449008-23-4 | [2] |
| Molecular Formula | C₇H₄BrIN₂ | [2] |
| Molecular Weight | 322.93 g/mol | N/A |
| Appearance | Not available (Predicted: Solid) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| pKa | Not available | N/A |
| ¹H NMR Data | Not available | N/A |
| ¹³C NMR Data | Not available | N/A |
| Reference Compound Data | 4-Bromo-1H-indazole | |
| Melting Point | 165-167 °C |
Synthesis of 4-Bromo-7-iodo-1H-indazole
While a specific, published synthesis for 4-Bromo-7-iodo-1H-indazole is not readily found, a highly plausible route involves the direct iodination of commercially available 4-bromo-1H-indazole. This strategy is analogous to the reported synthesis of other halo-indazoles, such as the iodination of 6-bromo-1H-indazole. The reaction proceeds via electrophilic substitution, with the C7 position being a likely site for iodination.
Caption: Proposed synthesis of 4-Bromo-7-iodo-1H-indazole.
Experimental Protocol: Proposed Synthesis
Objective: To synthesize 4-Bromo-7-iodo-1H-indazole via iodination of 4-bromo-1H-indazole.
Materials:
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4-Bromo-1H-indazole
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Iodine (I₂)
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Potassium hydroxide (KOH)
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N,N-Dimethylformamide (DMF)
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Saturated aqueous sodium bisulfite (NaHSO₃) solution
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Water (H₂O)
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Ethyl acetate (EtOAc)
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Brine
Procedure:
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To a solution of 4-bromo-1H-indazole (1.0 eq.) in DMF, add powdered potassium hydroxide (2.0-3.0 eq.) portion-wise at room temperature.
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Stir the resulting mixture for 30 minutes.
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Add iodine (1.5-2.0 eq.) in several portions.
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Stir the reaction mixture at room temperature for 3-5 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bisulfite to quench any unreacted iodine.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to afford the desired 4-Bromo-7-iodo-1H-indazole.
Chemical Reactivity and Synthetic Utility
The presence of two different halogen atoms with distinct reactivities makes 4-Bromo-7-iodo-1H-indazole a highly valuable intermediate for the regioselective synthesis of more complex molecules. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C7 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the case of 4-Bromo-7-iodo-1H-indazole, this reaction is expected to proceed selectively at the C7 position, leaving the C4-bromo substituent intact for subsequent transformations.
Caption: Regioselective Suzuki-Miyaura coupling at the C7 position.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
Objective: To achieve selective C-C bond formation at the C7 position of 4-Bromo-7-iodo-1H-indazole.
Materials:
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4-Bromo-7-iodo-1H-indazole
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Aryl- or heteroarylboronic acid (1.2-1.5 eq.)
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Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)
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Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)
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Solvent system (e.g., 1,4-dioxane/water, 4:1)
Procedure:
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In a reaction vessel, combine 4-Bromo-7-iodo-1H-indazole (1.0 eq.), the boronic acid, and the base.
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Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
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Add the degassed solvent system via syringe.
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Add the palladium catalyst under a positive flow of the inert gas.
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Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
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After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[3] Similar to the Suzuki coupling, this reaction is expected to occur selectively at the more reactive C7-iodo position of 4-Bromo-7-iodo-1H-indazole, allowing for the introduction of a wide range of primary and secondary amines.
Caption: Regioselective Buchwald-Hartwig amination at the C7 position.
Experimental Protocol: Generalized Buchwald-Hartwig Amination
Objective: To achieve selective C-N bond formation at the C7 position of 4-Bromo-7-iodo-1H-indazole.
Materials:
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4-Bromo-7-iodo-1H-indazole
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Primary or secondary amine (1.1-1.5 eq.)
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Palladium pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos, BINAP) (1-5 mol%)
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Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu, 1.5-2.0 eq.)
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Anhydrous, aprotic solvent (e.g., toluene or 1,4-dioxane)
Procedure:
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To a dry Schlenk tube under an inert atmosphere, add 4-Bromo-7-iodo-1H-indazole (1.0 eq.), the palladium catalyst/ligand, and the base.
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Add the anhydrous solvent, followed by the amine.
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Seal the tube and heat the reaction mixture with stirring at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Applications in Drug Discovery
The 1H-indazole scaffold is a key component in a multitude of biologically active molecules. The ability to introduce diverse substituents at specific positions is crucial for optimizing the pharmacological properties of a lead compound. 4-Bromo-7-iodo-1H-indazole is an ideal starting point for the creation of compound libraries for high-throughput screening.
The differential reactivity of the two halogen atoms allows for a divergent synthetic approach. For instance, a library of compounds can be generated by first performing a Suzuki-Miyaura coupling at the C7 position with a variety of boronic acids, followed by a second coupling reaction (e.g., another Suzuki, Buchwald-Hartwig, or Sonogashira reaction) at the C4 position. This stepwise functionalization enables the rapid generation of a wide range of structurally diverse molecules from a single, versatile starting material.
While no specific drugs have been identified as being directly derived from 4-Bromo-7-iodo-1H-indazole in the reviewed literature, its potential as a key intermediate in the synthesis of novel kinase inhibitors, anti-inflammatory agents, and other therapeutics is significant.
Safety and Handling
No specific safety data for 4-Bromo-7-iodo-1H-indazole is readily available. However, based on the data for the closely related 4-bromo-1H-indazole, it should be handled with care. The GHS classification for 4-bromo-1H-indazole includes warnings for being toxic if swallowed, causing skin irritation, and causing serious eye irritation.[3]
General Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, flush the affected area with copious amounts of water and seek medical attention.
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Store in a cool, dry, and well-ventilated area away from incompatible materials.
References
- Benchchem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.
- Benchchem. (2025). 4-Bromo-7-iodo-1H-indazole | 1449008-23-4.
- AOBChem. (n.d.). 4-Bromo-7-iodo-1H-indazole.
